Product packaging for Decyl 4-hydroxybenzoate(Cat. No.:CAS No. 69679-30-7)

Decyl 4-hydroxybenzoate

Cat. No.: B1595223
CAS No.: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hydroxybenzoate Esters in Scientific Inquiry

Hydroxybenzoate esters, commonly known as parabens, are a class of chemicals extensively used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. researchgate.netnih.gov Their primary function is to inhibit the growth of fungi, bacteria, and other microbes, thereby extending the shelf-life and ensuring the safety of these products. nih.govmdpi.com

The antimicrobial efficacy of parabens is related to the length of their alkyl chain; as the chain length increases, so does their activity against microorganisms. mdpi.comsci-hub.se However, this increase in efficacy is accompanied by a decrease in water solubility. mdpi.comsci-hub.se This trade-off often leads to the use of a combination of different parabens in a single formulation to achieve broad-spectrum preservation. mdpi.comnih.gov

In scientific research, parabens are studied for their structure-activity relationships, metabolic pathways, and their interactions with biological systems. nih.govjst.go.jp They are known to be metabolized in the body through hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted. leesu.frdandlelionmedical.com Research also investigates their potential to interact with cellular components, such as cell membranes, and to inhibit various cellular processes. nih.govnih.gov

Contextualization of Decyl 4-hydroxybenzoate (B8730719) within Chemical Research

Decyl 4-hydroxybenzoate, with its ten-carbon alkyl chain, is one of the longer-chain parabens. cas.orgnih.gov This structural feature places it in a specific context within chemical research, particularly in studies examining the influence of alkyl chain length on the physicochemical and biological properties of hydroxybenzoate esters. mdpi.comsci-hub.se

Research on this compound often involves its synthesis and characterization to understand its unique properties. biosynce.commdpi.com It is studied in the context of polymer chemistry and as a potential precursor for other bioactive molecules. Its solubility in various solvents and its stability under different conditions are key areas of investigation. biosynce.comatamanchemicals.com

The study of this compound also extends to its interactions at a molecular level. For instance, research has explored the binding of parabens to receptors, with the alkyl chain length influencing this interaction. europa.eu

Significance and Research Gaps Pertaining to this compound

The significance of research on this compound lies in its potential applications and its role in advancing the understanding of structure-activity relationships within the paraben family. Its antimicrobial properties make it a subject of interest for preservation applications. biosynce.com

However, there are notable research gaps concerning this specific compound. While the general properties of parabens are well-documented, detailed studies focusing solely on this compound are less common. Further research is needed to fully elucidate its metabolic fate and to comprehensively characterize its interaction with various biological systems. A deeper understanding of its transport across biological membranes and its potential for bioaccumulation would also be beneficial. researchgate.net

Moreover, while the synthesis of various parabens is established, research into novel and more efficient synthetic routes for long-chain parabens like this compound could be an area for future exploration. mdpi.comresearchgate.net The complete elucidation of the degradation pathways of long-chain parabens in various environments also remains an area requiring further investigation. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C17H26O3 cas.orgnih.gov
Molecular Weight 278.39 g/mol biosynce.comnih.gov
CAS Registry Number 69679-30-7 cas.orgnih.gov
Appearance Colorless or slightly yellow crystalline powder biosynce.com
Melting Point 30-34 °C cas.org
Boiling Point 396.4±15.0 °C at 760 mmHg biosynce.com
Density 1.0±0.1 g/cm3 biosynce.com
Solubility Soluble in alcohol, ether, and grease; insoluble in water biosynce.com
XLogP3 6.5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXJVUYXPXLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219971
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69679-30-7
Record name Decyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69679-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69679-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Decyl 4 Hydroxybenzoate

Established Synthetic Routes for Decyl 4-hydroxybenzoate (B8730719)

The primary methods for synthesizing Decyl 4-hydroxybenzoate involve the formation of an ester linkage between a 4-hydroxybenzoic acid moiety and a decyl group.

Alkylation Reactions of Methyl 4-hydroxybenzoate with 1-Bromodecane (B1670165)

One common synthetic approach involves the alkylation of methyl 4-hydroxybenzoate with 1-bromodecane. mdpi.comrsc.orgrsc.org This reaction is typically followed by a saponification step to yield the desired product. mdpi.com In a typical procedure, methyl 4-hydroxybenzoate and 1-bromodecane are dissolved in a solvent like dimethylformamide (DMF). mdpi.com The reaction is facilitated by the presence of a base, such as potassium carbonate (K2CO3), and a catalyst like potassium iodide (KI). mdpi.com The mixture is heated under reflux for several hours to ensure the completion of the reaction. mdpi.com

ReactantsReagentsSolventConditionsProduct
Methyl 4-hydroxybenzoate, 1-BromodecaneK2CO3, KIDMFReflux, 12h4-(Decyloxy)benzoic acid

This table summarizes the alkylation reaction of methyl 4-hydroxybenzoate with 1-bromodecane.

Esterification of 4-Hydroxybenzoic Acid

Direct esterification of 4-hydroxybenzoic acid with decyl alcohol is another established method. nih.govnih.gov This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. libretexts.org The process often involves heating the reactants under reflux, with the removal of water to drive the equilibrium towards the formation of the ester. libretexts.org Industrially, parabens are commonly prepared by esterifying p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst. nih.gov

ReactantsCatalystConditionsProduct
4-Hydroxybenzoic acid, Decyl alcoholSulfuric acid or p-toluenesulfonic acidReflux, with water removalThis compound

This table outlines the direct esterification of 4-hydroxybenzoic acid.

Advanced Synthetic Strategies for this compound Derivatives

Advanced strategies focus on creating derivatives with modified properties by introducing different functional groups.

Nucleophilic Substitution Reactions for Analogous Structures

Nucleophilic substitution reactions are employed to create analogues of this compound. The hydroxyl group on the benzene (B151609) ring can participate in such reactions to form ethers or other esters. For instance, the synthesis of novel liquid crystalline molecules has been achieved through the nucleophilic substitution reaction between 4-hydroxybenzaldehyde (B117250) and hexachlorocyclotriphosphazene, followed by a series of reactions including alkylation of methyl 4-hydroxybenzoate with various alkyl bromides. rsc.orgrsc.org

Preparation of Ether and Hybrid Derivatives from Methyl 4-hydroxybenzoate

Ether and hybrid derivatives of 4-hydroxybenzoic acid can be synthesized from methyl 4-hydroxybenzoate. ijfans.org A general method involves the formation of a potassium salt of methyl paraben, which then reacts with another compound to form the ether derivative. ijfans.org The Williamson ether synthesis is a key reaction in this context, where an alkoxide reacts with a primary alkyl halide. nih.gov For example, methyl 4-hydroxybenzoate can be alkylated using this method to produce methyl ether derivatives. nih.gov These derivatives can then be further modified. ijfans.orgnih.gov

Chemical Reactivity and Transformation Pathways

This compound can undergo several types of chemical reactions, primarily involving its ester and hydroxyl functional groups.

Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and decanol (B1663958).

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures under specific conditions.

Electrophilic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration or halogenation. ocr.org.uk The hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. ocr.org.uk

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The reactivity of the benzene ring is significantly influenced by the hydroxyl group, which increases the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. ocr.org.uk

Oxidation Reactions of Hydroxyl Groups

The phenolic hydroxyl group of this compound is susceptible to oxidation, a reaction that can lead to the formation of different products depending on the reagents and conditions employed. The transformation primarily targets the benzene ring, altering the compound's electronic and structural properties.

Detailed Research Findings: The oxidation of 4-hydroxybenzoate derivatives is a known chemical transformation. Strong oxidizing agents are capable of converting the phenolic hydroxyl group into other functionalities. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic environments are typically used for such oxidations. In the case of compounds structurally similar to this compound, these reactions can yield derivatives of 4-hydroxybenzoic acid or, under specific conditions, proceed to form quinones. The oxidation of the hydroxyl group on the aromatic ring is a key reaction. For example, the oxidation of the structural isomer Decyl 2-hydroxybenzoate can lead to the formation of quinones. This suggests that the para-substituted hydroxyl group in this compound would likely undergo similar transformations to form benzoquinone derivatives upon reaction with potent oxidizing agents.

Oxidizing Agent Potential Product(s) Reaction Condition
Potassium Permanganate (KMnO₄)Quinone derivatives, Carboxylic acid derivativesAcidic conditions
Chromium Trioxide (CrO₃)Quinone derivativesAcidic conditions
Dioxygen (with monooxygenase)3,4-dihydroxybenzoate derivativesEnzymatic

This table presents potential oxidation reactions based on the reactivity of similar phenolic compounds.

Reduction of Ester Groups

The ester functional group in this compound can be chemically reduced to yield two separate alcohol molecules. This transformation involves the cleavage of the ester bond and the reduction of the carbonyl group.

Detailed Research Findings: The reduction of esters is a fundamental reaction in organic synthesis, typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. msu.edu Applying this to this compound, the reaction would cleave the ester linkage. The carbonyl portion of the ester would be reduced to a primary alcohol, forming 4-(hydroxymethyl)phenol, while the decyl portion would be released as decan-1-ol. This type of reduction has been noted for structurally related diester compounds, where reducing agents like LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) convert the ester groups into alcohols, resulting in decanol derivatives.

Reducing Agent Products of Reduction Typical Conditions
Lithium Aluminum Hydride (LiAlH₄)4-(hydroxymethyl)phenol and Decan-1-olAnhydrous solvent (e.g., ether, THF)
Sodium Borohydride (NaBH₄)4-(hydroxymethyl)phenol and Decan-1-olAnhydrous solvent (often requires higher temperatures or additives compared to LiAlH₄ for esters)

This table outlines the expected products from the chemical reduction of the ester group in this compound.

Nucleophilic Substitution Reactions Involving Hydroxyl Groups

The phenolic hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation, to participate in substitution reactions. These reactions are crucial for synthesizing various ether and ester derivatives.

Detailed Research Findings: The hydroxyl group can be converted into a more potent nucleophile by treatment with a base, such as potassium carbonate or pyridine (B92270), which deprotonates the phenol (B47542) to form a phenoxide ion. evitachem.com This phenoxide can then react with electrophiles like alkyl halides or acyl chlorides. For example, the reaction of a 4-hydroxybenzoate ester with an alkyl bromide, such as 1-bromodecane, in the presence of a base like potassium carbonate (K₂CO₃), results in the formation of an ether linkage. mdpi.com This specific type of reaction, known as the Williamson ether synthesis, would convert the hydroxyl group of this compound into a decyloxy group. Similarly, reaction with an acyl chloride in the presence of a base like pyridine would lead to the formation of a new ester at the phenolic position. These nucleophilic substitution reactions are foundational for modifying the structure of 4-hydroxybenzoate compounds. evitachem.comrsc.org

Reagent Type Example Reagent Product Functional Group Reaction Name
Alkyl Halide1-BromodecaneEtherWilliamson Ether Synthesis
Acyl ChlorideAcetyl ChlorideEsterAcylation / Esterification

This table summarizes key nucleophilic substitution reactions targeting the hydroxyl group of this compound.

Hydrolysis in Biological Systems and Product Formation (e.g., 4-hydroxybenzoic acid, decane-1,10-diol)

In biological systems, the primary metabolic pathway for this compound is hydrolysis of its ester bond. This enzymatic process breaks the compound down into its constituent alcohol and carboxylic acid.

Detailed Research Findings: Parabens, the class of compounds to which this compound belongs, are readily metabolized in the body. leesu.fr The ester linkage is susceptible to hydrolysis by a class of enzymes known as carboxylesterases. abap.co.inresearchgate.net These enzymes are present in various tissues, with carboxylesterase-1 (CES1) being predominant in the liver and carboxylesterase-2 (CES2) more prevalent in the skin and gastrointestinal tract. researchgate.net The hydrolysis of this compound results in the formation of two primary metabolites: 4-hydroxybenzoic acid (pHBA) and decan-1-ol. This metabolic process is a detoxification pathway, as the resulting 4-hydroxybenzoic acid is generally considered less biologically active than the parent paraben and is rapidly conjugated and excreted in the urine. leesu.fr It has been observed that the rate of hydrolysis tends to decrease as the length of the paraben's alkyl chain increases. researchgate.net In some microbial systems, the degradation can proceed further; for example, the bacterium Enterobacter cloacae has been shown to hydrolyze parabens to 4-hydroxybenzoic acid, which is subsequently decarboxylated to phenol. nih.gov

System Key Enzyme(s) Primary Products Note
Human SkinCarboxylesterase-2 (CES2)4-hydroxybenzoic acid, Decan-1-olA primary site of metabolism upon dermal exposure. researchgate.net
Human LiverCarboxylesterase-1 (CES1)4-hydroxybenzoic acid, Decan-1-olA major site of metabolism following systemic absorption. researchgate.net
MicrobialEsterases, Decarboxylases4-hydroxybenzoic acid, Decan-1-ol, PhenolSome bacteria can further degrade the initial hydrolysis product. nih.gov

This table details the biological hydrolysis of this compound and its resulting metabolic products. (Note: The outline specified decane-1,10-diol as an example product, which would arise from the hydrolysis of a diester like Decane-1,10-diyl bis(4-hydroxybenzoate). For the monoester this compound, the corresponding alcohol product is decan-1-ol.)

Computational Chemistry and Molecular Modeling Studies of Decyl 4 Hydroxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Decyl 4-hydroxybenzoate (B8730719), a member of the paraben family. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. rsc.orgmdpi.comvnu.edu.vnresearchgate.netnccr-marvel.ch For compounds related to Decyl 4-hydroxybenzoate, like other parabens and hydroxybenzoic acids, DFT has been applied to study their structure, antioxidant activity, and interactions with other materials. researchgate.netdiva-portal.orgul.ieresearchgate.net

Studies on hydroxybenzoic acid isomers using DFT with the B3LYP/6-311G(d,p) basis set have determined key chemical descriptors, including ionization potential, chemical hardness, and enthalpy. growingscience.com These calculations help to establish the relative stability and reactivity of the core structure of parabens. growingscience.com For instance, para-hydroxybenzoic acid, the foundational structure of this compound, is identified as the most stable among its isomers. growingscience.com DFT has also been employed to analyze the solid-state structure of parabens and calculate properties like solvation and deformation energy, which are crucial for understanding their crystallization behavior. diva-portal.orgul.ie

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.comyoutube.com The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. scielo.brajchem-a.com The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com

In a study of various parabens, computational chemistry was used to calculate the HOMO and LUMO energies. The findings show a clear trend related to the length of the alkyl ester chain. As the alkyl chain increases in length, the HOMO energy level increases, making the molecule easier to oxidize. scielo.br The benzylparaben, with its higher HOMO energy, was found to be the most easily oxidized in the series studied. scielo.br This suggests that this compound, with its long decyl chain, would also have a relatively high HOMO energy compared to shorter-chain parabens, influencing its electron-donating capacity. scielo.br

A theoretical investigation of hydroxybenzoic acid isomers further supports this, showing that para-hydroxybenzoic acid has the largest HOMO-LUMO energy gap (5.347 eV), indicating high stability compared to its ortho and meta isomers. growingscience.com

Table 1. Calculated Frontier Orbital Energies and Related Properties for a Series of Parabens. scielo.brscielo.br
ParabenEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Experimental Oxidation Potential (E°') (V)
Methylparaben (MP)-9.0072.55811.5650.778
Ethylparaben (EP)-9.0062.55711.5630.769
Propylparaben (B1679720) (PP)-8.9952.56811.5620.754
Butylparaben (BP)-8.9892.56211.5510.744
Benzylparaben (BzP)-8.9692.47811.4470.725

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wikipedia.org The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For paraben molecules, MEP analysis indicates that the negative potential is concentrated on the electronegative oxygen atoms. scielo.brscielo.br Studies on methyl, butyl, and benzyl (B1604629) paraben show that as the length of the alkyl chain increases, the electron density of the phenolic hydroxyl group also increases. scielo.brresearchgate.net This enhancement of electron density facilitates the oxidation process. scielo.brscielo.br Following this trend, this compound would be expected to have a significant electron density at its phenolic hydroxyl group, influencing its interaction with electrophiles. The MEP map for para-hydroxybenzoic acid confirms that the most negative potential is located around the carbonyl oxygen atom, making it a likely site for electrophilic interactions. growingscience.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of Lewis structures, describing the molecule in terms of localized one-center (lone pairs) and two-center (bonds) units. rasayanjournal.co.inq-chem.com This method allows for the study of charge transfer and hyperconjugative interactions within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. rasayanjournal.co.in

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. researchgate.netnih.govaps.org

Hydrogen Bonding Interactions

Hydrogen bonding is a critical intermolecular force that governs the structure and properties of many chemical and biological systems. In this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors.

MD simulations are employed to explore the strength, lifetime, and spatial distribution of these hydrogen bonds. rsc.orgresearchgate.net Studies on supramolecular liquid crystals formed between dodecyl-p-hydroxybenzoate (a molecule structurally very similar to this compound) and p,n-alkoxy benzoic acids confirm the formation of strong hydrogen bonds between the hydroxyl group of the benzoate (B1203000) and the carboxylic acid group of the other component. rasayanjournal.co.in This hydrogen bond formation is fundamental to the creation of the resulting supramolecular structure. rasayanjournal.co.in The analysis of these interactions is key to understanding how this compound might interact with other molecules in various environments, such as in formulations or biological systems. rsc.org

Supramolecular Assemblies and Their Optical Properties

Computational studies focusing specifically on the supramolecular assemblies of this compound are not extensively detailed in surveyed scientific literature. However, research into structurally similar long-chain alkyl hydroxybenzoates, such as dothis compound, provides valuable insights into the principles governing their self-assembly and resulting optical characteristics.

These studies employ spectral analysis and various computational methods to examine the impact of hydrogen bonding on the optical properties of supramolecular liquid crystals. For instance, supramolecular systems can be formed through hydrogen bond development between the hydroxyl (OH) acceptor group of a non-liquid crystalline molecule like an alkyl hydroxybenzoate and the carboxylic acid (COOH) donor group of a liquid crystal molecule, such as p,n-alkoxy benzoic acid.

The formation of these hydrogen bonds is a critical driving force for self-assembly, leading to the creation of ordered supramolecular structures. These larger assemblies exhibit distinct optical properties that can be computationally modeled and experimentally measured. Key optical parameters influenced by this molecular arrangement include the absorption coefficient, optical energy band gap, and refractive index. Computational studies on such systems are crucial for understanding how molecular structure dictates material performance, paving the way for the design of novel materials for optical applications.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physical properties of a compound, known as molecular descriptors, with its biological activity. This approach is foundational in medicinal chemistry for predicting the bioactivity of new compounds based on the principle that similar structures often exhibit similar activities. longwood.edu

For this compound, several key molecular descriptors can be calculated, which are essential for developing QSAR models. These descriptors numerically encode information about the molecule's topology, geometry, and electronic properties. While specific QSAR models detailing the correlation between these descriptors and a particular biological activity for this compound are not prominent in the literature, the foundational descriptors are well-defined.

Molecular DescriptorValue
Molecular FormulaC17H26O3
Molecular Weight278.39 g/mol
XLogP36.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count11

Table 1: Key molecular descriptors for this compound.

In a typical QSAR study, these descriptors, along with others, would be used to build a mathematical model. This model would then be validated to ensure its statistical significance and predictive power, enabling the screening of new derivatives with potentially enhanced biological activity. longwood.edu

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a biological target, typically a protein). longwood.edu This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

A potential biological target for 4-hydroxybenzoate derivatives is the Estrogen Receptor Alpha (ERα), as some parabens have been investigated for their ability to bind to this receptor. longwood.edu Computational docking studies can simulate how this compound fits into the binding pocket of ERα, calculating a "docking score" or binding energy that estimates the strength of the interaction. longwood.edu The binding affinity is influenced by non-covalent forces like hydrogen bonds and hydrophobic interactions. longwood.edu

While specific, detailed docking studies for this compound with defined binding energies and residue interactions are not widely published, the methodology allows for such an investigation. A hypothetical docking study would yield data similar to that presented in the table below, which is crucial for lead optimization and drug design.

Target ProteinLigandBinding Affinity (S-Score, kcal/mol)Key Interacting Residues
Estrogen Receptor α (ERα)This compound-90.2Data Not Available

Table 2: Representative data from a docking study of this compound with the Estrogen Receptor α. The binding affinity value is sourced from a computational study, while specific interacting residues for this particular compound are not detailed in the available literature. longwood.edu

Such studies are vital for understanding how the long decyl chain and the 4-hydroxybenzoyl head group contribute to binding within the receptor's active site, providing a rational basis for designing new molecules with improved or modulated activity.

Biological Activities and Mechanisms of Action of Decyl 4 Hydroxybenzoate

Antimicrobial Properties and Related Mechanisms

The primary and most studied biological activity of Decyl 4-hydroxybenzoate (B8730719) is its function as an antimicrobial agent. Like other parabens, it is effective against a wide range of microorganisms, with its efficacy being influenced by the length of its alkyl ester chain.

Decyl 4-hydroxybenzoate demonstrates broad-spectrum antimicrobial properties, though its effectiveness varies among different types of microorganisms. Research on parabens indicates that their antimicrobial potency generally increases with the length of the alkyl chain; therefore, long-chain parabens like decylparaben are potent antimicrobial agents. nih.govresearchgate.net Parabens are known to be particularly effective against fungi (yeasts and molds) and Gram-positive bacteria. nih.govnih.gov Their activity against Gram-negative bacteria is typically less pronounced. nih.gov

Studies on various alkyl esters of 4-hydroxybenzoic acid (4HBA) have confirmed their efficacy. For instance, research on butyl, heptyl, and nonyl esters of 4HBA produced by a marine bacterium showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as various yeasts and fungi, including Candida molischiana, Saccharomyces cerevisiae, Aspergillus niger, and Penicillium chrysogenum. nih.gov Other research has confirmed the antimicrobial action of parabens and their analogues against microbes like Escherichia coli and Fusarium culmorum. nih.gov The collective findings suggest that this compound is an effective agent for preventing the growth of a wide spectrum of microbes.

Table 1: General Antimicrobial Efficacy of Parabens

Microorganism TypeGeneral EfficacySpecific Examples of Susceptible Genera
Fungi (Molds & Yeasts)HighAspergillus, Penicillium, Candida, Saccharomyces nih.govatamanchemicals.com
Gram-Positive BacteriaHighBacillus, Staphylococcus nih.gov
Gram-Negative BacteriaModerateEscherichia nih.gov

A primary mechanism by which this compound and other parabens exert their antimicrobial effect is through the disruption of microbial cell membranes. nih.govwikipedia.org The lipophilic nature of the long decyl chain enhances the compound's ability to integrate into the lipid bilayer of microbial cell membranes. researchgate.netwikipedia.org This integration is thought to interfere with crucial membrane functions, such as transport processes. nih.govwikipedia.orgnih.gov

The increased hydrophobicity of longer-chain parabens, like decylparaben, facilitates greater solubility within the bacterial membrane. wikipedia.org This disruption of the lipid bilayer can alter membrane fluidity and integrity, potentially leading to the leakage of essential intracellular components and ultimately causing cell death. wikipedia.orgnih.gov Studies on parabens have shown they can disrupt the integrity of the cell membrane, leading to cell lysis. This membranotropic effect is a key factor in their broad-spectrum preservative action. researchgate.net

In addition to disrupting cell membranes, this compound is believed to inhibit the activity of essential microbial enzymes. wikipedia.org The antimicrobial action of parabens has been linked to the inhibition of the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in certain bacterial species. wikipedia.org By penetrating the cell, parabens can interfere with these fundamental cellular processes necessary for microbial survival.

Disruption of Microbial Cell Membranes

Other Investigated Biological Activities

Beyond its well-established antimicrobial functions, research has explored other potential biological activities of this compound and related compounds.

This compound has been investigated for its antioxidant properties. The parent molecule, 4-hydroxybenzoic acid, has been shown to be an efficient antioxidant, proving more effective than its 2-isomer (salicylic acid) in reducing the rate of oxygen consumption in certain experimental models. nih.gov However, it is also noted that phenolic acids with a single hydroxyl group, such as 4-hydroxybenzoic acid, generally exhibit lower antioxidant activity compared to compounds with multiple hydroxyl groups.

The physicochemical properties of this compound, particularly its lipophilicity, suggest potential applications in drug delivery systems. The ability of long-chain esters to interact with and alter lipid structures is a key characteristic of chemical permeation enhancers, which are used in transdermal drug delivery to facilitate the passage of active pharmaceutical ingredients through the skin barrier. bioline.org.brgattefosse.com By altering the lipid structure of the stratum corneum, such compounds can increase the bioavailability of co-administered drugs. While related compounds are studied for this purpose, specific research detailing the use of this compound as a drug delivery agent is not extensively documented in the reviewed literature.

Table of Mentioned Compounds

Compound Name
4-hydroxybenzoic acid
This compound
Butyl 4-hydroxybenzoate
Heptyl 4-hydroxybenzoate
Nonyl 4-hydroxybenzoate
Methylparaben
Ethylparaben
Propylparaben (B1679720)

Interactions with Biological Molecules

This compound, as a member of the paraben family, interacts with biological systems primarily through non-covalent forces and its physicochemical properties. The molecule's structure, featuring a polar head group (the 4-hydroxybenzoate moiety) and a long, nonpolar alkyl tail (the decyl group), facilitates its interaction with biological membranes. The ester linkage and the decyl chain enhance its ability to insert into or associate with lipid bilayers .

The functional groups on the molecule are key to its interactions. The hydroxyl group on the phenyl ring and the ester group can participate in the formation of hydrogen bonds with various biological molecules, which can influence their structure and function . Following enzymatic hydrolysis, the resulting 4-hydroxybenzoic acid possesses both a hydroxyl and a carboxylate group, which are potent hydrogen bond donors and acceptors. Experimental studies on related compounds, such as dimethylammonium 4-hydroxybenzoate, have provided direct evidence of specific non-covalent interactions, like C-H···O bonds, through charge-density analysis .

Enzymatic Biotransformation and Metabolism

The biotransformation of this compound is a multi-step process initiated by enzymatic action. The primary metabolic event is the cleavage of the ester bond, followed by the modification of the resulting aromatic ring by various oxygenases.

The initial and rate-limiting step in the metabolism of this compound is its hydrolysis. As a carboxylic ester, it is a substrate for hydrolase enzymes, specifically carboxylesterases (EC 3.1.1.1) enzyme-database.org. This enzymatic reaction cleaves the ester bond, breaking the compound down into its two constituent molecules: 4-hydroxybenzoic acid (PHBA) and 1-decanol (B1670082) . This hydrolytic pathway is a common metabolic fate for all parabens, with the rate of hydrolysis often depending on the length of the alkyl chain researchgate.netglobalresearchonline.net. The resulting 4-hydroxybenzoic acid is then available for further metabolism researchgate.net.

Following hydrolysis, the metabolic product 4-hydroxybenzoic acid (4-HBA) is further transformed by flavoprotein monooxygenases (FPMOs) researchgate.net. These enzymes utilize a flavin cofactor (FAD), a reducing equivalent (NADH or NADPH), and molecular oxygen to hydroxylate the aromatic ring osti.govasm.org. The position of this hydroxylation is highly specific and defines the subsequent metabolic pathway. Two primary monooxygenase activities on 4-HBA have been characterized: one that results in oxidative decarboxylation and another that adds a hydroxyl group at the C-3 position of the aromatic ring. The specificity of these enzymes is crucial; for instance, some monooxygenases like OdcA are highly specific for halogenated 4-hydroxybenzoates and show no detectable activity on the non-halogenated 4-HBA that results from paraben hydrolysis asm.orgnih.gov.

A specific FAD-dependent monooxygenase, 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64), found in yeast such as Candida parapsilosis, metabolizes 4-hydroxybenzoate through a novel pathway nih.govwikipedia.orgnih.gov. This enzyme catalyzes the oxidative decarboxylation of 4-hydroxybenzoate, where the carboxyl group at the C-1 position is replaced by a hydroxyl group nih.govasm.org. The reaction consumes stoichiometric amounts of NAD(P)H and molecular oxygen, with NADH being the preferred electron donor, and produces hydroquinone (B1673460) and carbon dioxide nih.govnih.gov. The enzyme is induced by the presence of 4-hydroxybenzoate or its hydroxylated derivatives asm.org. Its activity is strongly inhibited by certain substituted 4-hydroxybenzoates, highlighting its specific substrate requirements nih.govnih.govasm.org.

Table 1: Substrate and Inhibitor Specificity of 4-hydroxybenzoate 1-hydroxylase from C. parapsilosis

Compound Category Compound Name Enzyme Interaction Reference
Substrates 4-Hydroxybenzoate Primary Substrate asm.org
Fluorinated 4-hydroxybenzoates Substrate nih.govnih.gov
4-Hydroxy-3-nitrobenzoate Substrate nih.govasm.org
2,4-Dihydroxybenzoate Inducer & Substrate asm.org
3,4-Dihydroxybenzoate Inducer & Substrate asm.org
Inhibitors 3,5-Dichloro-4-hydroxybenzoate Competitive Inhibitor nih.govasm.org
4-Hydroxy-3,5-dinitrobenzoate Competitive Inhibitor nih.govasm.org
4-Hydroxyisophthalate Competitive Inhibitor nih.govasm.org

A more widespread microbial degradation pathway for 4-hydroxybenzoic acid involves the enzyme 4-hydroxybenzoate 3-hydroxylase (PHBH), also known as p-hydroxybenzoate hydroxylase (EC 1.14.13.2) wikipedia.org. PHBH is a flavoprotein monooxygenase that catalyzes the regioselective hydroxylation of 4-hydroxybenzoate at the C-3 position to yield 3,4-dihydroxybenzoate (protocatechuate) wikipedia.orgebi.ac.uk. This reaction is a critical step in funneling aromatic compounds into central metabolism, such as the beta-ketoadipate pathway nih.gov.

The catalytic mechanism is complex, involving distinct conformations of the FAD cofactor. The flavin ring moves between a buried "in" conformation and a solvent-exposed "out" conformation to facilitate the two main half-reactions: reduction of FAD by NAD(P)H and the subsequent reaction of the reduced flavin with O₂ to form a reactive flavin-hydroperoxide intermediate that performs the hydroxylation osti.govwikipedia.orgacs.org. Enzymes from various bacteria, including Pseudomonas fluorescens and Pseudomonas aeruginosa, have been studied extensively as models for this class of enzyme osti.govnih.gov.

The enzymatic biotransformation of this compound is governed by the substrate specificity of the involved enzymes.

Carboxylesterases : These hydrolases exhibit broad specificity for the alkyl esters of 4-hydroxybenzoic acid, enabling the initial hydrolysis of a wide range of parabens, including this compound enzyme-database.orgresearchgate.net.

Monooxygenases : The subsequent metabolism of the 4-hydroxybenzoic acid product is handled by highly specific monooxygenases.

4-hydroxybenzoate 1-hydroxylase : This enzyme from C. parapsilosis is highly specific for 4-hydroxybenzoate and certain ring-substituted analogs. It does not act on other aromatic acids, ensuring a targeted decarboxylation reaction asm.org.

4-hydroxybenzoate 3-hydroxylases (PHBHs) : These enzymes are also highly specific for 4-hydroxybenzoate. Their specificity is crucial for channeling the compound into the protocatechuate degradation pathway nih.gov. While the substrate is conserved, different PHBH enzymes can exhibit distinct preferences for the nicotinamide (B372718) cofactor (NADH or NADPH). For example, the PobA enzyme from P. putida is strictly NADPH-dependent, whereas the PraI enzyme from Paenibacillus sp. can efficiently use both NADH and NADPH osti.gov. This cofactor flexibility can have significant implications for the metabolic flux within an organism osti.gov.

The high specificity of these monooxygenases ensures that the degradation of 4-hydroxybenzoic acid proceeds along well-defined metabolic routes without unintended side reactions.

Table 2: Comparison of Key Enzymes in this compound Metabolism

Enzyme EC Number Class Substrate Product(s) Cofactor(s) Reference
Carboxylesterase 3.1.1.1 Hydrolase This compound 4-Hydroxybenzoic acid, 1-Decanol H₂O enzyme-database.org
4-hydroxybenzoate 1-hydroxylase 1.14.13.64 Monooxygenase 4-Hydroxybenzoic acid Hydroquinone, CO₂ FAD, NAD(P)H, O₂ nih.govwikipedia.org

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Environmental Persistence

The primary step in the biodegradation of Decyl 4-hydroxybenzoate (B8730719) is the enzymatic hydrolysis of its ester bond. This reaction splits the molecule into 4-hydroxybenzoic acid (4-HBA) and decanol (B1663958). The subsequent environmental persistence and fate of the original compound are largely determined by the microbial catabolism of its primary metabolite, 4-HBA.

Bacteria play a crucial role in the natural degradation of xenobiotic compounds like 4-HBA. researchgate.net The most common aerobic degradation pathway for 4-HBA involves its initial hydroxylation into protocatechuate (PCA). cabidigitallibrary.orgmdpi.com This conversion is typically catalyzed by the enzyme 4-HBA hydroxylase. cabidigitallibrary.org From PCA, the pathway can branch:

Ortho-cleavage: Protocatechuate 3,4-dioxygenase can cleave the aromatic ring to form β-carboxy-cis, cis-muconate. mdpi.com

Meta-cleavage: Protocatechuate 4,5-dioxygenase can produce 4-carboxy-2-hydroxymuconate semialdehyde. mdpi.com

Both of these intermediate products are then funneled into the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells. mdpi.comdntb.gov.uanih.gov An alternative, though less common, route is the gentisate pathway, where 4-HBA is converted to gentisate, which is then further degraded. nih.gov

Certain microorganisms employ oxidative decarboxylation as a key step in the breakdown of 4-hydroxybenzoate and its derivatives. This process involves the removal of the carboxyl group from the aromatic ring. For instance, the flavoprotein monooxygenase from Candida parapsilosis catalyzes the oxidative decarboxylation of a variety of 4-hydroxybenzoate derivatives. asm.org In the bacterium Pigmentiphaga sp. strain H8, a novel NAD(P)H-dependent flavin monooxygenase named OdcA mediates the oxidative decarboxylation of 3,5-dibromo-4-hydroxybenzoate (B1263476) (a related compound) to 2,6-dibromohydroquinone. Research on Pseudarthrobacter phenanthrenivorans Sphe3 also suggests the involvement of an oxidative decarboxylation pathway acting on the intermediate protocatechuate, leading to the formation of hydroxyquinol. dntb.gov.uanih.govresearchgate.net

Specific bacterial strains have been identified as being particularly effective at degrading 4-hydroxybenzoate and its derivatives.

Pigmentiphaga sp. strain H8: This strain is noted for its ability to utilize halogenated hydroxybenzoates as its sole source of carbon and energy. researchgate.net It employs a unique oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB). The initial and essential step is catalyzed by the enzyme OdcA, which converts DBHB to 2,6-dibromohydroquinone. Subsequent enzymes, OdcB (a dioxygenase) and OdcC (a reductase), further process the intermediates, eventually leading to β-ketoadipate.

Pseudarthrobacter phenanthrenivorans Sphe3: This gram-positive bacterium, isolated from creosote-contaminated soil, demonstrates significant versatility in degrading aromatic compounds, including 4-HBA. dntb.gov.uadsmz.demdpi.com Metabolomic and transcriptomic analyses reveal that this strain can concurrently utilize several catabolic pathways. dntb.gov.uanih.govresearchgate.net The primary pathway involves the hydroxylation of 4-HBA to form protocatechuate. This intermediate is then channeled into either ortho- or meta-cleavage pathways. mdpi.comnih.gov Additionally, the strain can decarboxylate protocatechuate to form catechol, and evidence points to an oxidative decarboxylation route to hydroxyquinol. dntb.gov.uanih.govresearchgate.net This metabolic flexibility makes P. phenanthrenivorans Sphe3 a robust degrader of 4-HBA. dntb.gov.uanih.gov

Microbial StrainKey Degradation Pathway for 4-HBA or DerivativesInitial Enzyme/ProcessKey IntermediatesReference
Pigmentiphaga sp. strain H8Oxidative Decarboxylation (of DBHB)OdcA (Flavin Monooxygenase)2,6-dibromohydroquinone, 2-bromomaleylacetate
Pseudarthrobacter phenanthrenivorans Sphe3Multiple: Hydroxylation followed by Ortho/Meta-Cleavage; DecarboxylationHydroxylation to Protocatechuate (PCA)Protocatechuate, Catechol, Hydroxyquinol mdpi.comdntb.gov.uanih.govresearchgate.net

Wastewater treatment plants (WWTPs) are a critical point for the removal of personal care products like parabens from the water cycle. The primary removal mechanisms for parabens within conventional WWTPs are biodegradation in activated sludge and adsorption to suspended solids. researchgate.net Studies have shown high removal efficiencies for parabens as a class, often exceeding 90%. researchgate.net Mass balance analyses indicate that a significant majority (85-99%) of parabens are removed via degradation rather than simply being adsorbed onto sludge. researchgate.net The presence of 4-hydroxybenzoic acid (pHBA), the primary metabolite of all parabens, is commonly detected in WWTPs, confirming that degradation of the parent compounds is actively occurring. ufrgs.brmdpi-res.com

Role of Specific Microbial Strains (e.g., Pigmentiphaga sp. strain H8, Pseudarthrobacter phenanthrenivorans Sphe3)

Ecological Impact and Bioaccumulation Potential

The ecological impact of Decyl 4-hydroxybenzoate is linked to its presence in the environment and its tendency to accumulate in living organisms. As a longer-chain paraben, its physicochemical properties suggest a higher potential for bioaccumulation compared to its short-chain counterparts.

Due to their widespread application in cosmetics, pharmaceuticals, and food products, parabens are frequently introduced into the environment. researchgate.net Their presence has been documented in numerous environmental compartments. Monitoring studies have detected parabens and their primary metabolite, 4-hydroxybenzoic acid, in various matrices including:

Aquatic Environments: Surface water, wastewater. researchgate.netethernet.edu.et

Sediment and Sludge: River and marine sediments, and sludge from WWTPs. researchgate.netethernet.edu.etdiva-portal.org

Biota: The potential for accumulation in living organisms exists. researchgate.net

An estimated bioconcentration factor (BCF) of 200 for the related compound Butylparaben suggests a high potential for bioconcentration in aquatic organisms. nih.gov Given that lipophilicity and bioaccumulation potential tend to increase with the length of the alkyl chain, it is inferred that this compound would have a significant potential to bioaccumulate in aquatic life.

Environmental MatrixDetection StatusReference
Surface Water / WastewaterDetected researchgate.netethernet.edu.et
SedimentDetected researchgate.netethernet.edu.et
SludgeDetected researchgate.netethernet.edu.et
BiotaPotential for accumulation researchgate.netnih.gov

Toxicity to Aquatic Organisms

The ecotoxicological profile of parabens, including this compound, in aquatic environments is a subject of increasing scientific scrutiny. A general principle observed across numerous studies is that the toxicity of parabens to aquatic organisms correlates with the length of their alkyl chain; as the chain length increases, so does the toxicity. nih.govbohrium.comnih.gov This trend is linked to the increasing lipophilicity (hydrophobicity) of the longer-chain compounds, which enhances their ability to interfere with cell membrane functions. nih.govindustrialchemicals.gov.au

Acute toxicity studies on various parabens have been conducted using model aquatic organisms such as the water flea (Daphnia magna) and different fish species. eaht.orgfrontiersin.org For instance, acute toxicity tests with Daphnia magna show a clear trend of increasing toxicity from methylparaben to butylparaben, with median lethal concentration (LC50) values decreasing as the alkyl chain gets longer. eaht.org Similarly, studies on fish have established that longer-chained parabens are more potent toxins than those with shorter chains. nih.gov

While specific experimental data for this compound is limited, calculated data and the established structure-activity relationship strongly suggest it would be significantly more toxic than the more commonly studied short-chain parabens. industrialchemicals.gov.au The following table summarizes acute toxicity data for several shorter-chain parabens, illustrating the trend of increasing toxicity with alkyl chain length.

Table 1: Acute Toxicity of Various Parabens to Daphnia magna

Compound Alkyl Chain 48-hour LC50 (mg/L) Reference
Methylparaben C1 73.4 eaht.org
Ethylparaben C2 43.7 eaht.org
n-Propylparaben C3 21.1 eaht.org
n-Butylparaben C4 11.2 eaht.org

LC50 (Median Lethal Concentration) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Multigenerational Effects in Model Organisms

The potential for endocrine-disrupting chemicals to cause adverse effects across multiple generations is a critical area of ecotoxicological research. heeds.org Such studies evaluate whether the impacts of an exposure on the parental generation (F0) are passed down to subsequent, unexposed generations (F1, F2, etc.). frontiersin.org Model organisms like the nematode Caenorhabditis elegans and fish species such as the Japanese medaka (Oryzias latipes) are often used for these assessments due to their short life cycles. mdpi.comspringernature.comnih.gov

The findings revealed that adverse effects on reproduction not only occurred but also showed increased sensitivity in subsequent generations. nih.gov For example, fecundity (egg production) was negatively impacted at the lowest tested concentration (5.32 µg/L) and this sensitivity was greater in the F1 and F2 generations compared to the initially exposed F0 generation. nih.gov Furthermore, fertility rates, which were unaffected in the F0 generation, showed significant reductions in the F1 and F2 generations at higher concentrations. nih.gov The study also identified impacts on growth and induced histopathological changes, such as delayed reproductive tract development in F1 males and masculinization of the kidney in F1 females. nih.gov These results demonstrate that a long-chain paraben can induce significant multigenerational effects on growth, development, and reproduction, with some impacts becoming more severe in later generations. nih.gov

Table 2: Summary of Multigenerational Effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese Medaka (Oryzias latipes)

Generation Endpoint Observed Effect Effective Concentration Reference
F0 Fecundity Reduced egg production ≥ 5.32 µg/L nih.gov
F0 Growth (Females) Decreased ≥ 48.8 µg/L nih.gov
F1 Fertility Diminished ≥ 101 µg/L nih.gov
F1 Growth (Subadults & Adults) Decreased ≥ 48.8 µg/L nih.gov
F1 Histopathology Delayed reproductive development (males), masculinized kidney (females) Not specified nih.gov
F2 Fertility Diminished ≥ 48.8 µg/L nih.gov
F2 Endocrine Disruption Decrease in anal fin papillae (males) ≥ 101 µg/L nih.gov

This table summarizes key findings from a study on 2-EHHB, a structural analogue of this compound.

Analytical Methodologies for Decyl 4 Hydroxybenzoate and Its Metabolites

Chromatographic Techniques

Chromatographic methods are central to the analysis of Decyl 4-hydroxybenzoate (B8730719), offering high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of parabens, including Decyl 4-hydroxybenzoate. asianpubs.orgajpaonline.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 or C8 stationary phase, is the most common approach. asianpubs.orghelixchrom.com The separation mechanism in reversed-phase HPLC is based on the partitioning of the analytes between a nonpolar stationary phase and a more polar mobile phase. helixchrom.comlibretexts.org

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, is a critical parameter that controls the retention and separation of parabens. asianpubs.orgajpaonline.com Gradient elution, where the mobile phase composition is changed during the analysis, is often used to separate a wide range of parabens with different alkyl chain lengths in a single run. shimadzu.com Isocratic elution, with a constant mobile phase composition, can also be effective for separating a smaller number of parabens. asianpubs.orgajpaonline.com

Detection is commonly performed using a UV detector, with wavelengths typically set between 254 nm and 280 nm, where parabens exhibit strong absorbance due to their aromatic ring. asianpubs.orgajpaonline.com Fluorescence detection can also be used, offering higher sensitivity and selectivity with excitation and emission wavelengths around 254 nm and 310 nm, respectively. rsc.org The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

Table 1: Example HPLC Methods for Paraben Analysis

Stationary PhaseMobile PhaseDetectionApplication
C18Acetonitrile: waterUV (254 nm)Analysis of parabens in personal care and pharmaceutical formulations. ajpaonline.com
C8Methanol: water (60:40 w/w)UV (254 nm)Determination of methyl, ethyl, and propyl paraben in sunscreen products.
C18Methanol: 0.02 M ammonium (B1175870) acetate (B1210297) buffer (pH 3.0)UV (270 nm)Simultaneous determination of adapalene (B1666599) and preservatives in gels. chrom-china.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the determination of this compound and its metabolites. tandfonline.commdpi.comscielo.br UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. shimadzu.comtandfonline.com

The coupling of UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. Electrospray ionization (ESI) is a commonly used ionization source for parabens, and it can be operated in either negative or positive ion mode. tandfonline.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. The MS/MS analysis involves the selection of a specific precursor ion, its fragmentation, and the monitoring of characteristic product ions. This multiple reaction monitoring (MRM) mode significantly enhances the selectivity and sensitivity of the method, allowing for the detection of trace levels of parabens and their metabolites in complex matrices such as biological fluids and environmental samples. mdpi.comchromatographyonline.comus.es

UPLC-MS/MS methods have been developed for the simultaneous determination of multiple parabens and their metabolites, such as 4-hydroxybenzoic acid (4-HB), in various samples including seminal plasma and breast milk. mdpi.comscielo.brscielo.br These methods are crucial for exposure assessment and understanding the metabolic fate of these compounds in humans.

Table 2: UPLC-MS/MS Method Parameters for Paraben Analysis

Analytical ColumnMobile PhaseIonization ModeApplication
Acquity UPLC BEH C18Acetonitrile and 10 mM ammonium acetate in waterESI (-)Determination of ten parabens in spices. tandfonline.com
Not SpecifiedNot SpecifiedESI (-)Analysis of four parabens and two metabolites in human seminal plasma. mdpi.com
Not SpecifiedNot SpecifiedESI (+)Determination of multiple preservatives in cosmetic and personal care products. chromatographyonline.com

Electrophoretic Techniques

Electrophoretic techniques provide an alternative to chromatographic methods for the separation of parabens, offering different selectivity and high efficiency.

Microemulsion Electrokinetic Chromatography (MEEKC)

Microemulsion Electrokinetic Chromatography (MEEKC) is a variation of capillary electrophoresis that utilizes a microemulsion as the background electrolyte. researchgate.netnih.gov This technique is particularly well-suited for the separation of both neutral and charged compounds, making it effective for analyzing parabens and their potential impurities. nih.govnih.gov The separation mechanism in MEEKC is based on the partitioning of analytes between the microemulsion droplets (pseudo-stationary phase) and the surrounding aqueous buffer. researchgate.net

A typical microemulsion consists of an oil (e.g., octane), a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), a co-surfactant (e.g., 1-butanol), and an aqueous buffer. nih.gov The composition of the microemulsion can be optimized to achieve the desired separation. researchgate.net MEEKC has been successfully applied to the quantitative analysis of parabens in pharmaceutical formulations and has shown results consistent with HPLC methods. researchgate.netnih.gov

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and capillary electrophoresis. scielo.brdss.go.th In CEC, a packed capillary column is used, similar to HPLC, but the mobile phase is driven by electroosmotic flow (EOF) instead of high pressure. dss.go.thtue.nl This results in a plug-like flow profile, which leads to higher separation efficiencies compared to the parabolic flow profile in pressure-driven HPLC. dss.go.th

The separation of neutral compounds like parabens in CEC is based on their partitioning between the stationary phase (e.g., C18) and the mobile phase. scielo.brresearchgate.net The composition of the mobile phase, typically a mixture of an organic solvent and an aqueous buffer, and the applied voltage are key parameters for optimizing the separation. scielo.brresearchgate.net CEC has been demonstrated to be a viable technique for the determination of parabens in various samples, offering good resolution and efficiency. scielo.brresearchgate.net

Spectroscopic Characterization in Research

In addition to separation techniques, spectroscopic methods play a crucial role in the structural elucidation and characterization of this compound and related compounds in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of synthesized parabens and their derivatives. For instance, in the ¹H NMR spectrum of a related compound, decane-1,10-diyl bis(4-hydroxybenzoate), characteristic signals for the aromatic protons, the methylene (B1212753) groups adjacent to the ester oxygen, and the decane (B31447) chain protons can be observed.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the phenolic -OH group, the ester C=O group, and the aromatic C=C bonds would be expected.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system, is invaluable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com Fragmentation patterns observed in MS/MS experiments can further aid in structural confirmation. nih.gov

These spectroscopic techniques, when used in conjunction with separation methods, provide a comprehensive analytical toolkit for the study of this compound and its transformation products.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the ester carbonyl group, the aromatic ring, and the long alkyl chain.

The spectrum typically displays a broad absorption band in the region of 3600-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The exact position and broadness of this peak can be influenced by hydrogen bonding. A strong, sharp absorption peak is observed around 1715-1675 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. mdpi.com

Vibrations associated with the aromatic ring are also prominent. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1500 cm⁻¹ region. mdpi.com Furthermore, C-H stretching vibrations from both the aromatic ring and the aliphatic decyl chain are observed. The aliphatic C-H stretches appear just below 3000 cm⁻¹, while the aromatic C-H stretches are typically found just above 3000 cm⁻¹. The presence of the long decyl chain is further confirmed by the characteristic bending vibrations for -(CH₂)n- groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Phenolic -OHO-H Stretch3600 - 3100 (broad) mdpi.com
Ester C=OC=O Stretch1715 - 1675 mdpi.com
Aromatic RingC=C Stretch1600 - 1500 mdpi.com
Aromatic C-HC-H Stretch~3100 - 3000 mdpi.com
Aliphatic C-HC-H Stretch~3000 - 2850 mdpi.com
Ester C-OC-O Stretch1300 - 1100 mdpi.com

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or ATR) and the physical state of the sample (crystalline or melt). nih.govrsc.org

UV-Visible Spectroscopy for Optical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. For this compound, the absorption is primarily due to the π → π* transitions within the para-substituted benzene ring, which acts as the chromophore.

The UV spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, typically shows a strong absorption maximum (λmax). nih.govmdpi.com The position of this maximum is largely determined by the 4-hydroxybenzoate moiety and is not significantly affected by the length of the alkyl ester chain. Therefore, the λmax for this compound is expected to be very similar to that of other parabens like propylparaben (B1679720). Published data for propylparaben shows a λmax in the range of 255-257 nm. nih.govmdpi.comresearchgate.net This technique is particularly useful for the quantitative analysis of this compound, as the absorbance at λmax is directly proportional to its concentration, following the Beer-Lambert law. sci-hub.se

Table 4: UV Absorption Maxima (λmax) for Related Parabens

CompoundSolventλmax (nm)Reference
PropylparabenAlcohol257 nih.gov
PropylparabenAcetonitrile/Water256 mdpi.com
PropylparabenNot specified255 researchgate.net
Methylparaben & PropylparabenNot specifiedNot specified unhas.ac.id

Emerging Research Directions and Applications

Development of Novel Derivatives for Enhanced Biological Activity

The core structure of 4-hydroxybenzoic acid and its derivatives serves as a versatile scaffold for developing new compounds with tailored biological activities. globalresearchonline.netresearchgate.net Research has shown that modifications to this structure, such as altering the alkyl chain length or the position of substituents, can significantly influence properties like lipophilicity and bioactivity.

Increasing the length of the alkyl chain, for instance from a methyl to a decyl group, enhances lipid solubility, which can affect how the molecule interacts with cell membranes. Furthermore, the introduction of different functional groups onto the aromatic ring can modulate the compound's biological effects. For example, substitutions at the C4 position have been shown to enhance antioxidant properties in related compounds.

Recent studies have focused on creating novel derivatives of 4-hydroxybenzoate (B8730719) to improve their antimicrobial efficacy. One area of investigation involves the synthesis of depsides, which are formed by the condensation of hydroxybenzoic acids. nih.gov These natural compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov By combining synthetic biology and chemical synthesis, researchers are creating libraries of functionalized hydroxybenzoate-co-lactide polymers. acs.org These polymers, with varying substituents, are being tested for their ability to inhibit the growth of pathogenic bacteria like Staphylococcus aureus and disrupt biofilms, while maintaining biocompatibility. nih.govacs.org

The development of these novel derivatives is a promising avenue for creating new therapeutic agents and advanced materials with enhanced biological functions.

Investigation in Polymer Chemistry and Material Science

Decyl 4-hydroxybenzoate and its parent molecule, 4-hydroxybenzoic acid, are valuable components in the field of polymer chemistry and material science. nih.gov Poly-4-hydroxybenzoate is a highly crystalline polymer composed of aromatic rings linked by ester groups, known for its high thermal stability. britannica.com This property makes it a candidate for creating robust materials.

Research is exploring the incorporation of 4-hydroxybenzoate derivatives into various polymer structures to impart specific functionalities. For instance, these compounds can serve as precursors for polyesters. The synthesis of novel polymers based on a six-armed cyclotriphosphazene (B1200923) core, incorporating units derived from 4-hydroxybenzoate, has been a subject of study. rsc.orgrsc.org These complex structures have potential applications in areas such as fire retardant materials. rsc.org The inclusion of the cyclotriphosphazene core, along with Schiff base and amide linking units, can enhance the thermal stability and fire-retardant properties of the resulting polymers. rsc.org

Furthermore, the antimicrobial properties of 4-hydroxybenzoate derivatives are being leveraged in the development of functional polymers. nih.gov By incorporating these molecules into polymer chains, materials with inherent antimicrobial activity can be created. acs.org This is particularly relevant for applications where preventing microbial growth is crucial.

Role in Liquid Crystal Systems

The unique molecular structure of this compound and related compounds makes them interesting candidates for investigation in the field of liquid crystals. nih.gov Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. rsc.org

Research has shown that derivatives of benzoic acid can exhibit liquid crystalline behavior. derpharmachemica.com The formation of supramolecular systems through hydrogen bonding is a key area of exploration. For example, a system formed between the hydroxyl group of dodecyl-p-hydroxybenzoate and the carboxylic acid group of a liquid crystal, p-n-alkoxy benzoic acid, has been studied. rasayanjournal.co.in The length of the alkoxy chain and the presence of hydrogen bonds have been found to significantly affect the optical properties of these liquid crystal systems. rasayanjournal.co.in

The synthesis of novel molecules with a cyclotriphosphazene core and various terminal groups, including decyl chains, has led to the discovery of new liquid crystalline materials. rsc.orgrsc.org In some of these compounds, a smectic A phase, a type of liquid crystal phase, has been observed. rsc.orgrsc.org The thermal transitions and mesophase behavior of these materials are actively being investigated to understand the relationship between their molecular structure and their liquid crystalline properties. rsc.org

Applications in Bioremediation Strategies

Bioremediation is an environmental technology that utilizes living organisms, primarily microorganisms, to break down or transform hazardous substances into less toxic or non-toxic forms. eolss.net The degradation of aromatic compounds, such as 4-hydroxybenzoic acid and its derivatives, is a key area of research in this field. mdpi.com

Microorganisms have developed various catabolic pathways to metabolize aromatic compounds. frontiersin.org In the case of 4-hydroxybenzoic acid, a common intermediate in the microbial degradation of lignin, several enzymatic pathways have been identified. wikipedia.orgasm.org These pathways often involve an initial hydroxylation step, followed by ring cleavage. mdpi.com For instance, the bacterium Pseudarthrobacter phenanthrenivorans Sphe3 is capable of growing on 4-hydroxybenzoate as its sole source of carbon and energy, employing multiple catabolic pathways to break it down. mdpi.com

Enhanced bioremediation strategies aim to stimulate the activity of these naturally occurring microbes by providing nutrients, oxygen, or other amendments. frtr.gov Research is ongoing to identify and characterize microorganisms with a high capacity for degrading specific pollutants. For example, the marine bacterium Microbulbifer has been found to naturally produce 4-hydroxybenzoate and its alkyl esters, suggesting a potential role in the natural attenuation of these compounds in marine environments. nih.gov The study of these microbial processes is crucial for developing effective and sustainable strategies to clean up environments contaminated with aromatic compounds. frtr.gov

Q & A

Q. What are the established synthetic routes for Decyl 4-hydroxybenzoate, and how do reaction parameters influence product yield?

this compound can be synthesized via esterification of 4-hydroxybenzoic acid with decyl alcohol. A common method involves acidic catalysts (e.g., sulfuric acid) or ionic liquids under reflux conditions. For example, propyl 4-hydroxybenzoate is synthesized using p-hydroxybenzoic acid and n-propanol in acidic ionic liquids, achieving high yields by optimizing temperature (80–120°C) and molar ratios . Substituting decyl alcohol would require longer reaction times due to steric hindrance. Purity can be verified via melting point analysis (e.g., propyl derivative: 96–98°C) and HPLC.

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used due to its sensitivity for phenolic compounds. For complex matrices, coupling with mass spectrometry (LC-MS) enhances specificity. Enzymatic assays, such as those using Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase, can also detect derivatives by monitoring NADH oxidation or oxygen consumption . Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns).

Q. How does this compound compare to shorter-chain parabens in antimicrobial efficacy?

The alkyl chain length directly impacts lipid solubility and cellular penetration. Longer chains (e.g., decyl) exhibit enhanced activity against Gram-positive bacteria and fungi due to increased membrane disruption. However, reduced water solubility may limit bioavailability. Comparative studies using agar dilution or broth microdilution (MIC/MBC assays) are recommended, with propylparaben (MIC ~50–100 μg/mL) as a reference .

Advanced Research Questions

Q. What experimental strategies address interference from structurally analogous compounds during this compound analysis?

Cross-reactivity with parabens (e.g., methyl, propyl) or phenolic metabolites can be minimized using:

  • Chromatographic separation : HILIC or reverse-phase columns with gradient elution.
  • Selective detection : Tandem MS (MRM mode) targeting unique fragment ions (e.g., m/z 179 → 121 for decyl derivatives).
  • Enzymatic specificity : Leverage enzymes like 4-hydroxybenzoate 1-hydroxylase, which shows negligible activity against non-para-substituted analogs . Validation via spiked recovery experiments in relevant matrices (e.g., serum, wastewater) is critical .

Q. How can researchers evaluate the metabolic stability and degradation pathways of this compound in environmental systems?

  • Aerobic biodegradation : Incubate with soil or activated sludge, monitoring via HPLC or CO₂ evolution. Compare to shorter-chain parabens, which degrade faster via esterase cleavage.
  • Enzymatic assays : Use purified enzymes (e.g., esterases, cytochrome P450s) to identify primary metabolites. For example, 4-hydroxybenzoate 1-hydroxylase produces 3,4-dihydroxybenzoate from para-substituted derivatives .
  • Advanced analytics : High-resolution MS (HRMS) and isotope tracing to detect hydroxylated or dealkylated products.

Q. What molecular modeling approaches predict the interaction of this compound with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to microbial enzymes (e.g., dihydrofolate reductase).
  • Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to optimize geometry and compute frontier orbitals (HOMO/LUMO), correlating with antioxidant or antimicrobial activity .
  • MD simulations : Assess membrane permeability by simulating interactions with lipid bilayers (e.g., POPC models).

Methodological Considerations

  • Stability testing : Evaluate photodegradation under UV light (e.g., 365 nm) using quartz cells and monitor via HPLC. Add UV stabilizers (e.g., TiO₂) if needed .
  • Toxicity assays : Use Daphnia magna or Aliivibrio fischeri for ecotoxicity, and MTT assays on human cell lines (e.g., HepG2) for cytotoxicity. Compare to WGK classification guidelines (e.g., WGK 1 for low aquatic hazard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Decyl 4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.